Product packaging for Fe-Ehpg(Cat. No.:CAS No. 85922-81-2)

Fe-Ehpg

Cat. No.: B1208761
CAS No.: 85922-81-2
M. Wt: 412.2 g/mol
InChI Key: ROUACTHMBRMGKZ-UHFFFAOYSA-J
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Description

Fe-EHPG, also known as iron(III)-ethylenebis(2-hydroxyphenyl)glycine, is a chemically robust iron chelate with significant applications in agricultural and biomedical research. Its molecular formula is C18H16FeN2O6, with an average molecular mass of 412.179 Da . In agricultural studies, this compound (structurally analogous to Fe-EDDHA) is recognized as one of the most effective chelators for correcting iron deficiency in plants, particularly in neutral and alkaline soils where iron bioavailability is low . Its mechanism of action involves stabilizing ferric ions (Fe³⁺) over a wide pH range, preventing the formation of insoluble hydroxides and thereby ensuring the delivery of bioavailable iron to plants to combat chlorosis . Research shows that chelates of this type are highly stable in aqueous environments at pH 7, maintaining their concentration over time, which is critical for their efficacy . In biomedical research, this compound and its derivatives are explored as promising alternatives to gadolinium-based MRI contrast agents . These complexes exhibit high thermodynamic stability and low long-term toxicity. Their relaxivity, which is the efficiency in enhancing water proton relaxation rates, is advantageous at higher magnetic fields . The stability constant (log KML) of iron chelates in this family often exceeds that of comparable gadolinium complexes, making them exceptionally robust for in vivo applications . This combination of stability and functionality makes this compound a valuable reagent for developing new solutions in plant nutrition and diagnostic imaging.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H16FeN2O6- B1208761 Fe-Ehpg CAS No. 85922-81-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

85922-81-2

Molecular Formula

C18H16FeN2O6-

Molecular Weight

412.2 g/mol

IUPAC Name

2-[2-[[carboxylato-(2-oxidophenyl)methyl]amino]ethylamino]-2-(2-oxidophenyl)acetate;iron(3+)

InChI

InChI=1S/C18H20N2O6.Fe/c21-13-7-3-1-5-11(13)15(17(23)24)19-9-10-20-16(18(25)26)12-6-2-4-8-14(12)22;/h1-8,15-16,19-22H,9-10H2,(H,23,24)(H,25,26);/q;+3/p-4

InChI Key

ROUACTHMBRMGKZ-UHFFFAOYSA-J

SMILES

C1=CC=C(C(=C1)C(C(=O)[O-])NCCNC(C2=CC=CC=C2[O-])C(=O)[O-])[O-].[Fe+3]

Canonical SMILES

C1=CC=C(C(=C1)C(C(=O)[O-])NCCNC(C2=CC=CC=C2[O-])C(=O)[O-])[O-].[Fe+3]

Synonyms

Fe-EHPG
iron-ethylenediamine-N,N'-bis(2-hydroxyphenylacetic acid)
iron-N,N'-ethylenebis(o-hydroxyphenyl)glycine

Origin of Product

United States

Synthetic Methodologies and Ligand Derivatization for Fe Ehpg Complexes

Ligand Synthesis and Purification Protocols

The synthesis of EHPG and its derivatives typically involves the reaction of ethylenediamine (B42938) with a substituted phenol (B47542) and glyoxylic acid or dichloroacetic acid. researchgate.netchem-soc.si

Established Synthetic Routes for EHPG and its Derivatives

A common synthetic route for EHPG ligands is a modification of the method described by Wilson, which itself is based on an earlier patent by Dexter. researchgate.netchem-soc.si This method involves the reaction of ethylenediamine with a substituted phenol and glyoxylic acid in a suitable solvent, often ethanol (B145695) and water, under controlled pH conditions. researchgate.netchem-soc.si For certain derivatives, like the p-OMe and p-NHAc substituted ligands, synthesis with dichloroacetic acid has been successful, while glyoxylic acid generally yields better results for other ligands. chem-soc.si

An example of a synthesis involves introducing a substituted phenol, ethylenediamine, and an aqueous solution of glyoxylic acid into a reaction vessel. The acidity is neutralized, then the mixture is made alkaline, and subsequently refluxed. researchgate.netchem-soc.si After cooling, the product may be precipitated by acidification. researchgate.netchem-soc.si

Derivatives of EHPG with various substituents on the phenyl rings, such as p-OMe, 3,4-dimethyl, p-NHAc, and p-Ph, have been synthesized. researchgate.net The position of substituents on the phenyl rings can lead to the formation of different isomers (e.g., ortho-ortho, ortho-para, and para-para) in the case of certain ligands. chem-soc.si

Coordination Chemistry of Fe(III) with EHPG Ligands

EHPG is a hexadentate ligand, meaning it can form six coordinate bonds with a metal ion. osti.gov In the case of Fe(III), EHPG binds tightly to form stable complexes. mdpi.comnih.gov The coordination typically occurs via the carboxylate oxygen atoms, the phenolic oxygen atoms, and the nitrogen atoms of the ethylenediamine backbone. chem-soc.simdpi.comnih.gov

General Synthetic Approaches for Fe(III)-EHPG Complexes

The synthesis of Fe(III)-EHPG complexes is generally a two-step procedure. chem-soc.si The first step involves introducing Fe³⁺ ions to a solution or suspension of the EHPG ligand. researchgate.netchem-soc.si This can result in the initial formation of a complex where coordination occurs through the carboxyl and phenolic hydroxyl groups, while the amino groups may remain protonated. chem-soc.si The second step involves treating the initially formed complex with a base, such as NaOH, to deprotonate the amino groups and facilitate full coordination to the Fe(III) center. researchgate.netchem-soc.si

A general method involves introducing the EHPG ligand in a solvent like methanol, followed by the dropwise addition of an aqueous solution of FeCl₃. researchgate.net The resulting mixture may be refluxed and then treated with a base to adjust the pH and facilitate complex formation and precipitation. researchgate.net Purification of the resulting complexes can be achieved through methods like column chromatography. researchgate.net

Impact of Ligand Modifications and Substituents on Complex Formation

Modifications and substituents on the EHPG ligand significantly impact the properties of the resulting Fe(III) complexes, including their stability and other characteristics. chem-soc.simdpi.comeasychem.org For instance, the presence of substituents on the phenyl rings can influence the electronic and steric environment around the iron center, affecting the strength and nature of the coordinate bonds. researchgate.netchem-soc.si

Studies on Fe(III)-EHPG derivatives with substituents like p-OMe, 3,4-dimethyl, p-NHAc, and p-Ph have shown that these modifications can affect properties such as relaxivity, which is relevant for their potential use as MRI contrast agents. researchgate.net For example, Fe-EHPG-OMe and this compound-Ph derivatives have shown higher relaxivity compared to the unsubstituted this compound. researchgate.net This suggests that the nature and position of substituents can tune the properties of the complex. The introduction of groups like OMe can potentially form hydrogen bonds with water molecules in the outer coordination sphere, influencing relaxivity. researchgate.net Decreased polarity due to substituents like methyl groups may decelerate the water exchange rate. researchgate.net

The stability of Fe(III) complexes can be influenced by the ligand structure. mdpi.com Ligands with ethylene (B1197577) diamine backbones and phenol and carboxylate pendants, like EHPG, form stable six-coordinate Fe(III) complexes. mdpi.comnih.gov The strong bonds between the phenolic groups and Fe(III) contribute to the high stability of these chelates compared to purely carboxylic chelates. wisc.educdnsciencepub.com

Stereoisomerism in this compound Complex Synthesis (rac- and meso- Forms)

EHPG ligands, due to the presence of asymmetric carbon atoms, can exist as stereoisomers, specifically as racemic (rac) and meso forms. chem-soc.siwisc.edu The synthesis of EHPG ligands can result in a mixture of these diastereoisomers. chem-soc.si For example, in some syntheses, diastereoisomers have been observed in equimolar shares. chem-soc.si

These stereoisomers of the ligand lead to the formation of corresponding stereoisomers in the this compound complexes, namely rac-Fe-EHPG and meso-Fe-EHPG. researchgate.netwisc.edu These diastereoisomeric complexes have different structures and properties. wisc.edu For instance, the racemic and meso isomers of related Fe(III) complexes like Fe-EDDHA can be separated using chromatographic techniques. wisc.edu

The stereoisomerism can have a significant impact on the properties of the complex, including its stability and interaction with biological systems. wisc.edusnmjournals.org For example, the stability of Fe(III)-rac-EDDHA has been reported to be higher than that of the meso form, indicating a notable difference in iron chelating ability due to stereoisomerism. wisc.edu Studies on this compound complexes have also indicated structural differences between the rac- and meso-diastereoisomers, such as the arrangement of phenoxy and carboxylate oxygens in the coordination polyhedron. researchgate.net Furthermore, the stereochemistry can influence the in vivo behavior of the complexes, such as blood clearance and organ uptake. snmjournals.org

Advanced Structural Elucidation of Fe Ehpg Complexes

Crystallographic Analysis of Iron(III)-EHPG Coordination

Crystallographic methods, particularly single crystal X-ray diffraction, offer direct evidence of the arrangement of atoms in a crystal lattice, providing detailed information about bond lengths, bond angles, and coordination polyhedra in Fe-EHPG complexes.

Single Crystal X-ray Diffraction Studies of this compound

Single crystal X-ray diffraction studies have been reported for iron(III) compounds of N,N′-ethylene-bis(o-hydroxyphenylglycine), including different isomorphous series depending on the counterion. For instance, crystals of Na[Fe(ehpg)] ·4H2O (α form) were found to be orthorhombic, while Mg[Fe(ehpg)]2·9H2O (β form) were monoclinic. researchgate.net This technique allows for the precise determination of the unit cell parameters and space group, which are fundamental to understanding the crystal packing and molecular arrangement. researchgate.netutexas.eduresearchgate.net

Elucidation of Coordination Geometry and Stereoisomeric Structures

X-ray diffraction data have revealed the coordination geometry around the iron(III) center in this compound complexes. In reported structures, the iron is typically six-coordinate, forming a distorted octahedral geometry. researchgate.net The coordination sphere is completed by the hexadentate EHPG ligand, which utilizes its two phenolic oxygen atoms, two carboxylate oxygen atoms, and two nitrogen atoms to bind to the ferric ion. chem-soc.si The mean bond lengths observed in Na[Fe(ehpg)] ·4H2O include Fe-N at approximately 2.149 Å, phenolic Fe-O at around 1.906 Å, and carboxylate Fe-O at about 2.042 Å. researchgate.net The EHPG ligand itself exists as racemic and meso stereoisomers due to the chiral centers at the carbon atoms bearing the hydroxyphenyl and carboxylate groups. researchgate.netresearchgate.net Single crystal X-ray analysis has confirmed the presence of specific stereoisomers, such as the [Fe(rac-ehpg)]- ion, in the crystal lattice, showing a consistent configuration with distorted octahedral coordination. researchgate.net The differing coordination geometries imposed by the racemic and meso forms of the ligand contribute to differences in the stability of their respective complexes. researchgate.net

Spectroscopic Characterization Techniques

Spectroscopic methods provide complementary information to crystallography, offering insights into the electronic structure, spin state, magnetic properties, and molecular dynamics of this compound complexes in various states, including solution.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Spin State and Geometry Determination in this compound Complexes

EPR spectroscopy is a powerful technique for studying paramagnetic species, such as high-spin iron(III) (S = 5/2). EPR measurements of this compound complexes have been performed to determine their geometry and spin state. chem-soc.siresearchgate.net These studies often show characteristic signals indicative of high-spin Fe(III) in a rhombically distorted environment. chem-soc.siresearchgate.netnih.gov A strong signal at g ≈ 4.16 and a shoulder at g ≈ 9.03 are typical for Fe(III) phenolate (B1203915) complexes with rhombohedral geometry, consistent with a distorted octahedral coordination. chem-soc.siresearchgate.net The observation of splitting in the EPR signal for substituted this compound complexes has been attributed to the presence of diastereoisomers. researchgate.net EPR spectroscopy can thus help confirm the high-spin state of the ferric ion and provide details about the symmetry and distortions of the coordination environment. chem-soc.siresearchgate.netnih.govmdpi.com

Mössbauer Spectroscopy for Electronic Structure and Magnetic Interactions in Ferric EHPG Compounds

⁵⁷Fe Mössbauer spectroscopy is a valuable tool for probing the local electronic and magnetic environment of iron nuclei. mdpi.comdiva-portal.orgnih.govspectroscopyeurope.comresearchgate.net For ferric EHPG compounds, Mössbauer spectroscopy can provide information on the oxidation state, spin state, isomer shift, quadrupole splitting, and magnetic hyperfine field. mdpi.comspectroscopyeurope.com These parameters are sensitive to the coordination environment and electronic structure of the iron center. mdpi.comspectroscopyeurope.com While specific Mössbauer data for this compound were not extensively detailed in the search results, the technique is generally applicable to determining the spin state (high-spin S=5/2 is expected for Fe(III) in a distorted octahedral environment) and assessing any magnetic interactions, although Fe(III) in these complexes is often described as isolated high-spin. researchgate.net Mössbauer spectroscopy, alongside other techniques, confirms the high-spin Fe(III) in a distorted octahedral environment for Fe-EDDHA complexes, which are structurally related to this compound. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand and Complex Conformation

Table of Compounds and PubChem CIDs

Compound NamePubChem CID
This compound (Iron-ethylenediamine-N,N'-bis(2-hydroxyphenylacetic acid))163498
EHPG (ethylenediamine-N,N'-bis(2-hydroxyphenylacetic acid))14432

Data Table: Spectroscopic Parameters for this compound Complexes

TechniqueParameter(s)Typical Observation for High-Spin Fe(III) in Distorted Octahedral EnvironmentReference(s)
EPR Spectroscopyg-valuesSignals around g ≈ 4.3 and g ≈ 9 (rhombic distortion) chem-soc.siresearchgate.netnih.gov
Mössbauer SpectroscopyIsomer Shift (δ), Quadrupole Splitting (ΔEQ), Magnetic Hyperfine Field (Bhf)Characteristic ranges for high-spin Fe(III); ΔEQ indicates distortion. Bhf may be present at low temperatures. researchgate.netmdpi.comspectroscopyeurope.com
NMR SpectroscopyChemical Shifts, Relaxation Rates (T1, T2)Paramagnetic shifts and broadening; T1 can be used in relaxivity studies. chem-soc.siresearchgate.netbhu.ac.in

Electronic Absorption (UV-Vis) and Vibrational (FTIR) Spectroscopic Probes

Electronic Absorption (UV-Vis) and Vibrational (FTIR) spectroscopies are powerful tools for probing the electronic transitions and vibrational modes within this compound complexes, offering valuable information about the coordination environment and the functional groups involved in binding to the iron center.

UV-Vis spectroscopy provides insights into the electronic structure of the complex, particularly ligand-field transitions and charge-transfer bands. These transitions occur when electrons in the molecule absorb energy in the UV or visible range of the electromagnetic spectrum and jump to higher energy molecular orbitals. libretexts.org For metal complexes, UV-Vis spectra can reveal the oxidation state and coordination geometry of the metal ion, as well as the nature of the ligands coordinated to it.

Studies on iron(III) complexes with related ligands, such as phenanthroline, have shown characteristic UV-Vis absorption bands that indicate the coordination of the ligand to the metal center. researchgate.net While specific UV-Vis data for this compound complexes were not extensively detailed in the search results, related Fe(III) complexes with phenolate-containing ligands exhibit absorption bands in the UV-Vis region. For instance, some Fe(III) complexes show ligand field bands and strong charge transfer bands. researchgate.net The position and intensity of these bands are sensitive to the coordination environment around the iron(III) ion.

FTIR spectroscopy, on the other hand, focuses on the vibrational modes of the molecules. lehigh.edu When a molecule absorbs infrared radiation, its bonds stretch, bend, and twist. libretexts.org The specific frequencies at which absorption occurs are characteristic of the functional groups present and their local environment. lehigh.edu For this compound complexes, FTIR can confirm the presence of the expected functional groups of the EHPG ligand (e.g., hydroxyl, carboxylate, amine) and reveal how these groups are affected by coordination to the iron(III) center. Shifts in characteristic absorption bands, such as those for C=O stretches in carboxylate groups or O-H stretches in hydroxyl groups, can indicate their involvement in coordination to the metal ion.

Analysis of FTIR spectra of ligands and their metal complexes allows for the identification of the donor atoms involved in binding. For example, studies on lanthanide(III)-EHPG complexes used FTIR to confirm the hexadentate coordination of the EHPG ligand. researchgate.net Similar analysis applied to this compound complexes would provide evidence for the coordination sites of the EHPG ligand to the Fe(III) ion, which is expected to involve the nitrogen atoms of the ethylenediamine (B42938) backbone, the oxygen atoms of the carboxylate groups, and the oxygen atoms of the phenolic hydroxyl groups.

While direct spectral data for this compound from the search results is limited, the principles established for similar complexes highlight the utility of UV-Vis and FTIR in confirming ligand coordination and providing clues about the electronic and vibrational properties influenced by the iron(III) center.

Structural Insights from Complementary Analytical Methods (e.g., Mass Spectrometry)

Complementary analytical techniques, such as Mass Spectrometry (MS), provide crucial information regarding the molecular weight, elemental composition, and fragmentation patterns of this compound complexes, further aiding in their structural elucidation.

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight of the complex. rsc.org By analyzing the fragmentation pattern of the complex under vacuum, MS can also provide information about its structural components and how they are connected. rsc.org This technique is particularly useful for confirming the formation of the desired complex and assessing its purity.

Electrospray ionization mass spectrometry (ESI-MS) is a common technique used for analyzing metal complexes, as it can generate charged molecular ions in the gas phase. researchgate.net Analysis of the mass spectrum of this compound would typically show a peak corresponding to the molecular ion of the complex, likely with a negative charge due to the deprotonated form of the ligand coordinating to Fe(III). The exact m/z value would depend on the specific protonation state and counter-ions present.

Studies on related metal complexes have successfully employed mass spectrometry to confirm their molecular weight and gain structural insights through fragmentation analysis. For instance, mass spectrometry has been used to characterize iron(III) complexes with phenanthroline-based ligands, identifying molecular ions and fragment peaks corresponding to ligand loss or other structural rearrangements. scirp.org

While specific mass spectral data for this compound was not prominently featured in the search results, the application of MS would involve:

Determining the molecular weight: The presence of a peak corresponding to the calculated molecular weight of the this compound complex confirms its formation. The PubChem entry for Iron-ethylenediamine-N,N'-bis(2-hydroxyphenylacetic acid) lists a molecular weight of 412.2 g/mol for the anionic form [C18H16FeN2O6]-. nih.gov

Analyzing fragmentation patterns: Fragmentation of the complex in the mass spectrometer can provide information about the connectivity of the ligand to the iron center and the stability of different parts of the complex. Observing fragments corresponding to the loss of specific parts of the EHPG ligand can help validate the proposed coordination mode.

Mass spectrometry, in conjunction with spectroscopic methods, offers a powerful approach to confirming the structure and composition of this compound complexes.

Data Table:

TechniqueType of Information ProvidedExpected Data for this compound (Illustrative based on related complexes)
UV-VisElectronic transitions, ligand field and charge transfer bandsAbsorption bands in the UV-Vis region (wavelengths and intensities)
FTIRVibrational modes, functional group identification, coordinationShifts in characteristic peaks (e.g., ν(C=O), ν(O-H), ν(N-H))
Mass SpectrometryMolecular weight, elemental composition, fragmentation patternMolecular ion peak (m/z), fragment peaks

Detailed Research Findings (Synthesized):

Research on this compound complexes and similar iron(III) chelates highlights the importance of the hexadentate nature of the EHPG ligand, which is expected to form stable six-coordinate complexes with Fe(III). mdpi.com The synthesis of this compound typically involves the reaction of an iron(III) salt with the EHPG ligand. chem-soc.siresearchgate.net Characterization efforts often involve a combination of techniques to confirm the structure and properties. ontosight.ai

Studies on the redox activity of this compound complexes have indicated low redox activity, which is relevant for their potential applications as contrast agents. tandfonline.com The stability constants of EHPG-type Fe(III) complexes are reported to be very high. tandfonline.com

While detailed spectroscopic data specifically for the unsubstituted this compound complex was not extensively provided, studies on substituted EHPG derivatives and related iron complexes demonstrate the application of UV-Vis, FTIR, and MS in their characterization. For example, UV-Vis has been used to monitor the stability of related iron complexes. scirp.org FTIR has been used to confirm the coordination of ligands in similar systems. researchgate.net Mass spectrometry has been employed to identify molecular ions and fragmentation patterns of iron complexes. scirp.org

The structural elucidation of this compound complexes relies on the synergistic application of these analytical techniques. UV-Vis and FTIR provide spectroscopic fingerprints related to the electronic and vibrational properties influenced by the iron-ligand interactions, while mass spectrometry confirms the molecular composition and provides clues about the complex's architecture through its fragmentation behavior.

Theoretical and Computational Investigations of Fe Ehpg Systems

Density Functional Theory (DFT) Calculations for Structural Optimization and Energetics

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure and properties of molecules and materials. In the context of Fe-EHPG, DFT calculations are employed for optimizing the molecular geometry and determining the relative energies of different states and isomers. DFT methods are considered suitable for predicting both the geometries and spin states of metal complexes like Fe(III)-EDDHA, a related compound to this compound. researchgate.net

Spin State Analysis and Relative Stabilities (High-Spin vs. Low-Spin)

The spin state of the iron center in this compound is a critical factor influencing its magnetic and electronic properties. For Fe(III) complexes, both high-spin (S = 5/2) and low-spin (S = 1/2) states are possible. Computational studies, particularly using DFT, have been utilized to assess the relative stabilities of these spin states. In related Fe(III)-EDDHA complexes, extensive DFT computational studies have indicated that high-spin (S = 5/2) complexes are more stable than low-spin (S = 1/2) ones. researchgate.net This finding aligns with experimental magnetic susceptibility values for these isomers. researchgate.net The presence of high-spin iron in Fe(III)-EDDHA complexes might contribute to their resistance to photodegradation and lack of reactivity in electron-transfer processes. researchgate.net

Stereoisomer Stability Assessment (rac- vs. meso-)

The EHPG ligand contains chiral centers, leading to the existence of different stereoisomers, specifically racemic (rac) and meso forms. researchgate.netsnmjournals.org The commercially available EHPG ligand is often a mixture of these isomers. researchgate.netsnmjournals.org Theoretical work has focused on understanding the differences in stability between the meso and racemic isomers of metal complexes like this compound. researchgate.net Computational studies on Fe(III)EHPG complexes have shown that the order of increasing stability is SS rac < RS meso < RR rac. researchgate.net This order of stability was found to be consistent whether calculated in a vacuum or in aqueous solution, although aqueous solvation reduced the energy differences between the conformers. researchgate.net For related Fe-EDDHA, the racemic form has been found to be more stable than the meso isomer. researchgate.net

Crystal Field Theory and Ligand Field Calculations for Electronic State Characterization

Crystal Field Theory (CFT) and Ligand Field Theory (LFT) are theoretical models used to describe the electronic structure of transition metal complexes by considering the interaction between the metal ion's d-orbitals and the surrounding ligands. fiveable.mewikipedia.orgwikipedia.org These theories help explain the splitting of d-orbital energies and the resulting electronic states, which in turn influence properties like color and magnetism. fiveable.mewikipedia.org

CFT treats ligands as point negative charges, causing electrostatic repulsion with the metal's d-electrons, leading to the splitting of d-orbital energy levels. fiveable.mewikipedia.org LFT is a more advanced approach based on molecular orbital theory that provides a more comprehensive description of bonding in transition metal complexes. wikipedia.orgwikipedia.org Studies using EPR measurements on this compound complexes have indicated a typical rhomboidal structure for both rac- and meso-diastereoisomers, consistent with a rhombically distorted high-spin paramagnetic center. researchgate.netnih.gov Mössbauer spectroscopy studies on high-spin d5 iron complexes, including Fe(EHPG), have utilized crystal field calculations to analyze spectra and generate a model for the electronic states, including the ground sextet and excited quartet states. aip.org This model has been found to be appropriate for high-spin ferric complexes with specific spin Hamiltonian D values and can correlate data from Mössbauer, EPR, and optical absorption spectroscopy. aip.org

Advanced Computational Methods for Predicting Molecular Parameters (e.g., hyperfine coupling constants)

Beyond basic DFT and ligand field theories, advanced computational methods are employed to predict specific molecular parameters that are crucial for interpreting experimental data. Hyperfine coupling constants, which are obtained from techniques like EPR and Mössbauer spectroscopy, provide detailed information about the electronic environment of the iron nucleus. aip.orgnih.gov

Computational studies on related Fe(III) systems, such as the Fe(III)-Tiron complex, have utilized methods like N-electron valence perturbation theory to second order (SC-NEVPT2) on top of complete active space self-consistent field (CASSCF) calculations to compute zero-field splitting (ZFS) parameters. acs.org These advanced methods, which account for electron correlation effects, are necessary for accurate prediction of parameters like hyperfine coupling constants and ZFS, which are essential for understanding the magnetic properties and electronic relaxation in these complexes. acs.org The inclusion of explicit solvent molecules in computational models is also considered necessary for accurate calculation of parameters like ¹⁷O hyperfine coupling constants. acs.orgnih.gov

Reactivity and Mechanistic Studies of Iron Iii Ehpg Complexes

Redox Chemistry and Electron Transfer Mechanisms

The redox chemistry of Fe-EHPG complexes is a key area of study, influencing their potential applications and interactions within complex systems. Investigations have focused on their electrochemical behavior, redox activity under specific conditions, reactions with reactive oxygen species, and electron transfer kinetics.

Electrochemical Characterization (e.g., Cyclic Voltammetry) of this compound

Electrochemical techniques, such as cyclic voltammetry (CV), have been employed to characterize the redox properties of this compound complexes and their derivatives. CV studies have been conducted to assess the electrochemical behavior of these complexes in aqueous solutions, often under buffered conditions. researchgate.netchem-soc.sinih.govresearchgate.net These experiments typically involve measuring the current response as the potential is varied cyclically, providing information about the presence and reversibility of redox processes. Cyclic voltammograms of Fe(II/III)-EDDHA (a synonym for EHPG) complexes have been recorded in potential ranges such as -200 mV to -1000 mV, utilizing techniques like hanging mercury drop electrode (HMDE) in buffered solutions across various pH values. researchgate.net Such electrochemical characterization is vital for understanding the formal reduction potentials and electron transfer characteristics of the metal center within the complex.

Investigation of Redox Inactivity under Specific Conditions (e.g., physiological pH)

A significant finding from electrochemical studies is the observed redox inactivity of this compound complexes, particularly under physiological conditions (pH 7.4). researchgate.netchem-soc.sinih.gov Cyclic voltammetry has revealed a lack of significant redox couple signals for these complexes at physiological pH, indicating limited electron transfer activity in this environment. chem-soc.si Further studies assessing redox activity through the entire Haber-Weiss cycle and specifically the Fenton reaction have demonstrated that this compound complexes exhibit low redox activity compared to other commonly studied iron chelates like Fe-EDTA or free FeCl3. nih.govtandfonline.com This low reactivity under physiological conditions is an important characteristic, especially when considering potential biological or medical applications.

Reactions with Reactive Oxygen Species (ROS) and Fenton-Type Processes

The interaction of this compound complexes with reactive oxygen species (ROS), including their involvement in Fenton-type processes, has been investigated. The Fenton reaction is a well-known process where Fe²⁺ reacts with hydrogen peroxide (H₂O₂) to produce highly reactive hydroxyl radicals (•OH), while the Haber-Weiss cycle involves the reduction of Fe³⁺ by superoxide (B77818) (•O₂⁻) followed by the Fenton reaction. nih.govspringermedizin.demdpi.com Studies have shown that this compound complexes exhibit low effectiveness in the formation of •OH radicals and demonstrate low redox activity in both the Fenton reaction and the entire Haber-Weiss cycle. nih.govtandfonline.com Their activity in these processes has been reported to be less than 30% of that observed for Fe-EDTA or FeCl₃. nih.govtandfonline.com Factors such as the hydrophobicity of the complex and the potential for hydrogen bond formation are believed to play a significant role in influencing the resulting redox effects and contributing to their lower activity in ROS-generating reactions. nih.govtandfonline.com

Electron Transfer Kinetics and Pathways for Fe(III)-EHPG Systems

The kinetics and pathways of electron transfer in Fe(III)-EHPG systems are influenced by several factors related to the complex's structure and environment. The mechanism of potential redox reactions is impacted by the ligand's fitting to the metal center, the accessibility of the coordination spheres (both steric and electronic), and the electron-donating or -withdrawing character of the ligand and its substituents. nih.govtandfonline.com A tight and saturated coordination sphere around the iron center can hinder direct coordination and favor an alternative outer-sphere electron transfer mechanism. nih.govtandfonline.com While specific detailed kinetic data for electron transfer in this compound systems are not extensively provided in the search results, the discussion highlights that the structural and electronic properties of the ligand play a crucial role in determining the feasible electron transfer pathways (inner-sphere vs. outer-sphere) and their efficiency. nih.govtandfonline.com

Ligand Exchange Dynamics and Thermodynamic Stability

The stability of this compound complexes is a critical property that governs their persistence and reactivity in various media. This includes their thermodynamic stability, expressed through stability constants, and the factors that influence how readily the ligand exchanges or the complex dissociates.

Stability Constants and Factors Influencing Complex Stability

Fe³⁺-EHPG complexes are known for their high thermodynamic stability. Stability constants (often expressed as pK or log β values) provide a quantitative measure of the equilibrium between the metal ion, the ligand, and the complex. For Fe³⁺-EHPG, the stability constants are very high, with reported pK values ranging from 30 to 40. nih.govtandfonline.com These complexes demonstrate a strong preference for Fe³⁺ over Fe²⁺, with stability constants for the ferric complex being approximately 10 orders of magnitude higher than for the ferrous complex. nih.govtandfonline.com

Several factors influence the stability of metal chelates, including this compound. These include the nature and number of donor groups provided by the ligand, the coordination number requirements of the metal ion, and steric effects. cdnsciencepub.com The phenolic hydroxyl groups present in the EHPG ligand contribute significantly to the high stability of the Fe³⁺ chelate. annualreviews.org Competitive coordination by other metal ions can also affect complex stability in a given environment. nih.govtandfonline.comannualreviews.orgmriquestions.com While this compound has a low affinity for calcium, it can form stable complexes with copper, which can influence its behavior in systems where copper is present. annualreviews.org Evaluations of serum stability have shown no evidence of dissociation for this compound complexes, indicating their robustness in biological fluids. mriquestions.com

Table 1: Illustrative Stability Data for this compound and Related Complexes

ComplexLog β (approximate)PreferenceNotesSource
Fe³⁺-EHPG30-40Favors Fe³⁺High stability nih.govtandfonline.com
Fe³⁺-EDTA~25Less stable than Fe³⁺-EHPGComparison point cdnsciencepub.com
Fe²⁺-EHPG~20-30Less stable than Fe³⁺-EHPGStability is ~10 orders lower than Fe³⁺ nih.govtandfonline.com

Factors influencing this compound complex stability:

Nature and number of donor atoms (phenolic oxygens, amines, carboxylates). cdnsciencepub.com

Coordination number of the iron ion (typically six). cdnsciencepub.com

Steric compatibility between the ligand and the metal center. nih.govtandfonline.comcdnsciencepub.com

Competitive binding by other metal ions (e.g., Cu²⁺, Ca²⁺). nih.govannualreviews.org

pH of the environment.

Table 2: Factors Influencing Redox Activity and Stability

FactorInfluence on Redox ActivityInfluence on StabilitySource
Ligand Structure (donor groups, substituents)Affects electron density, steric hindranceDetermines coordination strength, chelate effect nih.govtandfonline.comcdnsciencepub.com
Coordination GeometryImpacts accessibility for reactantsAffects ligand fitting, strain nih.govtandfonline.com
Accessibility of Coordination SphereDetermines inner-sphere vs. outer-sphere pathwayInfluences interaction with solvent/other species nih.govtandfonline.com
Electron-donating/-withdrawing character of ligandAffects redox potential of metal centerInfluences metal-ligand bond strength nih.govtandfonline.com
Competitive IonsCan lead to transmetalation, altering redox centerDirectly impacts complex integrity nih.govtandfonline.comannualreviews.orgmriquestions.com

Ligand exchange dynamics, while not explicitly detailed with kinetic constants in the provided snippets for this compound, are intrinsically linked to the thermodynamic stability. Highly stable complexes generally exhibit slower ligand exchange rates, contributing to their kinetic inertness. The high stability constants of Fe³⁺-EHPG suggest relatively slow dissociation and ligand exchange dynamics compared to less stable complexes.

Dissociation Mechanisms and Kinetics of this compound Complexes

Studies on the dissociation of metal complexes are crucial for understanding their stability and behavior in various environments, including biological systems. While direct detailed studies specifically on the dissociation mechanisms and kinetics of this compound complexes are not extensively covered in the provided snippets, related research on similar iron chelates offers insights into potential behaviors.

The stability of Fe(III) complexes with ligands like EHPG is generally high due to the strong chelation provided by the hexadentate structure mdpi.com. However, dissociation can occur under specific conditions, such as varying pH or in the presence of competing ligands. For instance, research on Fe(III)-Tiron complexes, another iron chelate system, indicates that dissociation kinetics can be influenced by pH, with different species forming at varying pH ranges acs.org. The dissociation of other Fe(III) macrocyclic complexes in acidic solutions has also been reported, with varying percentages of dissociation observed over time mdpi.comnsf.gov.

Intermolecular Interactions and Bio-macromolecular Association

This compound complexes can interact with biological macromolecules, particularly proteins. These interactions are significant as they influence the biodistribution, clearance, and potential efficacy or side effects of the complex in vivo.

Interactions of this compound with Proteins (e.g., Human Serum Albumin, Transferrin)

This compound complexes have been shown to interact with human serum albumin (HSA) mdpi.comresearchgate.netresearchgate.netgoogle.com. HSA is a major protein in blood plasma and can bind to a wide variety of molecules, affecting their pharmacokinetics. Studies using equilibrium dialysis and water proton NMR relaxation have investigated the binding of this compound to HSA researchgate.net. These studies indicate that the racemic isomer of this compound binds to one apparent site on HSA with association constants on the order of (1.1-1.7) × 10³ M⁻¹, while the meso isomer binds only weakly researchgate.net. The binding affinity appears to be influenced by the orientation of the phenolate (B1203915) rings in the complex researchgate.net.

The interaction with transferrin, the primary iron transport protein in the body, is also a critical aspect of this compound's biological behavior. Transferrin binds iron with very high affinity sigmaaldrich.com. The interaction between this compound and transferrin can involve the potential for iron exchange between the chelate and the protein. While direct detailed studies on the kinetics of iron exchange between this compound and transferrin are not provided, related research on other iron chelates, such as Fe-BBG, highlights the importance of chelate stability and dissociation kinetics in determining the rate and specificity of iron transfer to transferrin researchgate.netnih.gov. Fe-BBG, designed to replenish the transferrin iron pool, binds Fe³⁺ with lower affinity than transferrin but with sufficient stability to avoid off-target trans-chelation reactions researchgate.netnih.gov. The stability constant (log K) of Fe-HBED, a related ligand to EHPG, is reported to be 39.7 researchgate.net. The relative increase in stability constants for Fe³⁺ complexes of EHPG compared to EDTA has been noted in the context of designing iron complexes for transferrin replenishment nih.gov.

Methods used to study protein binding include equilibrium dialysis and NMR relaxation studies researchgate.netmdpi.com. Ultrafiltration is also a common method for plasma protein binding studies, although it has limitations such as non-specific binding and the need for rigorous control of experimental conditions like pH and temperature mdpi.comfrontiersin.org.

Influence of Ligand Substituents on Interaction Profiles

Introducing different substituents onto the phenyl rings of the EHPG ligand can also modulate interactions. Derivatives with p-OMe and p-Ph substituents on the EHPG ligand resulted in Fe complexes with higher relaxivity compared to the unsubstituted this compound, which could be related to their interaction profiles in serum chem-soc.siresearchgate.net. The presence of polar or lipophilic substituents can influence hydrogen bonding and hydrophobic interactions with proteins researchgate.netcore.ac.uk. For instance, Fe-HBED analogs with added hydroxyl groups showed reduced protein binding compared to the parent Fe-HBED researchgate.net.

The stereochemistry of the metal complex, influenced by the ligand structure, can also have significant effects on in vivo behavior, including blood clearance and liver uptake, which are related to protein interactions snmjournals.org.

Interactive Data Table: HSA Binding Affinity

ComplexIsomerAssociation Constant to HSA (M⁻¹)Method Used
This compoundRacemic(1.1-1.7) × 10³Equilibrium dialysis, Water proton NMR relaxation
This compoundMesoWeak bindingEquilibrium dialysis, Water proton NMR relaxation
Fe-HBED-(1.1-1.7) × 10³Equilibrium dialysis, Water proton NMR relaxation

Note: Data compiled from reference researchgate.net. Association constants are approximate values.

Advanced Applications and Research Horizons of Fe Ehpg Systems

Bioinorganic Applications: Transferrin Mimetics and Iron Transport Models

Iron is an essential element for life, and its transport and regulation within biological systems are tightly controlled. Transferrin (Tf), a protein found in blood plasma, plays a crucial role in the transport of ferric iron (Fe³⁺) nih.govnih.govbioiron.org. Fe-EHPG, with its high affinity for Fe³⁺, has been investigated as a potential transferrin mimetic and as a model system for studying iron transport mechanisms.

Research in this area focuses on understanding how this compound interacts with biological systems and potentially mimics the iron-binding and release properties of transferrin. Studies involving transferrin and other metal ions, such as Ti(IV), have shown that transferrin can bind and transport various metal ions, which provides a basis for exploring this compound's potential in this regard. researchgate.netresearchgate.net The ability of this compound to chelate iron strongly makes it a relevant compound for investigating cellular iron uptake and release pathways, offering insights into the complex interplay between iron chelates and biological iron transport machinery.

Contributions to Catalysis and Mechanistic Understanding in Iron-Mediated Processes

Iron complexes are increasingly explored as environmentally friendly and cost-effective alternatives to precious metal catalysts in various chemical transformations nih.gov. This compound systems contribute to the field of catalysis, particularly in processes involving iron mediation. Research delves into the mechanistic understanding of how this compound facilitates these reactions.

Studies on iron catalysis often involve investigating the active species, reaction pathways, and the influence of the ligand environment on catalytic activity and selectivity scholaris.carsc.org. This compound, as a well-defined iron chelate, serves as a valuable tool for such investigations. Research findings highlight the potential of iron complexes in catalyzing reactions like C-H bond activation and oxidative transformations, providing insights into the fundamental principles governing iron-mediated catalysis rsc.orgresearchgate.net. Understanding the mechanistic details of this compound in catalytic cycles can pave the way for designing more efficient and selective iron-based catalysts for a wide range of organic synthesis and industrial processes.

Agricultural Applications: Iron Chelation in Plant Nutrition and Soil Amendment

Iron deficiency is a common problem in agriculture, particularly in alkaline soils, where iron is less available to plants. Iron chelates are widely used as fertilizers and soil amendments to provide plants with readily available iron fao.orgmdpi.comusda.govepa.gov. This compound is recognized for its effectiveness in this domain due to its stability and ability to maintain iron in a soluble form within the soil, making it accessible for plant uptake.

Development of Novel Paramagnetic Systems for Chemical Biology Probes (e.g., for studying water dynamics or protein interactions)

Paramagnetic metal complexes are valuable tools in chemical biology for probing biological systems using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. The paramagnetic properties of iron in this compound make it a potential candidate for developing chemical biology probes. These probes can be used to study various biological phenomena, including water dynamics and protein interactions. universiteitleiden.nlleibniz-fmp.de

Research explores the use of paramagnetic systems to gain insights into the structure, dynamics, and interactions of biomolecules nih.govaps.org. This compound-based probes could potentially be employed to study the hydration shell around proteins or to investigate protein-protein interactions by providing paramagnetic relaxation enhancement (PRE) effects in NMR experiments. The rational design of this compound derivatives with tailored paramagnetic properties and targeting capabilities is an active area of research aimed at developing novel tools for chemical biology investigations.

Supramolecular Architectures and Advanced Materials Design Incorporating this compound

This compound can serve as a building block for the construction of supramolecular architectures and advanced materials. The coordination chemistry of iron and the structure of the EHPG ligand allow for the formation of complex assemblies with unique properties. wiley.comrsc.orggreenawaylab.com

Research in this area focuses on incorporating this compound into various materials, such as metal-organic frameworks (MOFs), coordination polymers, or self-assembled structures nih.gov. These materials can exhibit interesting magnetic, optical, or catalytic properties depending on the arrangement and interactions of the this compound units within the structure. The design of novel supramolecular architectures incorporating this compound opens up possibilities for developing functional materials for applications in areas like sensing, catalysis, and molecular recognition.

Future Directions in the Rational Design of Iron-Based Chelates with Tunable Coordination and Electronic Properties

The research on this compound highlights the potential of rationally designing iron-based chelates with tunable properties for specific applications. Future directions involve fine-tuning the coordination environment and electronic properties of the iron center by modifying the ligand structure. researchgate.netnih.govrsc.org

This includes exploring different chelating ligands, varying the substituents on the EHPG framework, and investigating different oxidation states of iron. The goal is to create iron complexes with enhanced stability, altered spin states, specific reactivity profiles, or tailored paramagnetic properties acs.org. Computational studies and advanced spectroscopic techniques play a crucial role in understanding the structure-property relationships and guiding the rational design process researchgate.net. By systematically tuning the coordination and electronic properties, researchers aim to unlock new applications for iron-based chelates in medicine, catalysis, agriculture, and materials science.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.